2-(Isobutylthio)-1-(p-tolyl)ethan-1-one

Description

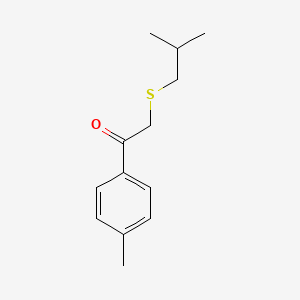

2-(Isobutylthio)-1-(p-tolyl)ethan-1-one is a thioether-functionalized ketone characterized by a p-tolyl (4-methylphenyl) group and an isobutylthio (-S-CH₂CH(CH₃)₂) substituent.

Properties

Molecular Formula |

C13H18OS |

|---|---|

Molecular Weight |

222.35 g/mol |

IUPAC Name |

1-(4-methylphenyl)-2-(2-methylpropylsulfanyl)ethanone |

InChI |

InChI=1S/C13H18OS/c1-10(2)8-15-9-13(14)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3 |

InChI Key |

JPVSFQWIGMZVJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CSCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isobutylthio)-1-(p-tolyl)ethan-1-one typically involves the reaction of p-tolyl ethanone with isobutylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Isobutylthio)-1-(p-tolyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The isobutylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

2-(Isobutylthio)-1-(p-tolyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isobutylthio)-1-(p-tolyl)ethan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Thioether Variations

Compounds sharing the p-tolyl group but differing in thioether substituents highlight the impact of sulfur-group modifications:

2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one (1b)

- Structure : Features a sulfoximine group (-S(O)=N(CH₃)₂) instead of a simple thioether.

- Properties : Derivatives like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) exhibit higher melting points (137.3–138.5°C) due to increased polarity and hydrogen-bonding capacity .

- Applications : Sulfoximine derivatives are studied for catalytic applications, with DFT analyses suggesting their role in transition-metal-mediated reactions .

2-((5-(4-(5(6)-Chloro-1H-benzo[d]imidazol-2-yl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(p-tolyl)ethan-1-one (4j)

- Structure : Contains a heterocyclic thioether (oxadiazole-thio group).

- Properties : Demonstrated antifungal activity (68% yield), indicating that complex thioether substituents enhance bioactivity .

Structural Analogues: Aromatic Ring Variations

Compounds retaining the isobutylthio group but varying the aryl moiety reveal electronic and steric effects:

1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one

- Structure : Replaces p-tolyl with electron-withdrawing 2-bromophenyl.

- Impact : Bromine’s inductive effect may alter reactivity in cross-coupling or substitution reactions compared to the electron-donating methyl group in p-tolyl .

1-Cyclohexyl-2-(phenylthio)ethan-1-one

- Structure : Substitutes p-tolyl with cyclohexyl and uses phenylthio instead of isobutylthio.

- Synthesis : Prepared via K₂CO₃-mediated alkylation in DMF (52.4% yield), a method applicable to the target compound .

Physicochemical Properties

Biological Activity

2-(Isobutylthio)-1-(p-tolyl)ethan-1-one, a compound featuring a thioether functional group, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and therapeutic potential, drawing from diverse research studies and findings.

The molecular formula of this compound is . Its structure includes an isobutyl group attached to a thioether linkage, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with thioether functionalities can exhibit various biological activities including:

- Antimicrobial Effects : Thioether-containing compounds have shown potential against various bacterial strains.

- Anti-cancer Properties : There is evidence suggesting that such compounds may modulate immune responses and inhibit tumor growth through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Immune Modulation : The compound may skew polarization towards M2 macrophages, which are associated with tumor-promoting effects. It regulates the activation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), contributing to local immunosuppression in tumors .

- Cytokine Regulation : It has been observed to down-regulate pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-12, and IL-2 in immune cells, impairing their ability to induce apoptosis in tumor cells .

- Dendritic Cell Maturation Inhibition : The compound may inhibit the maturation of dendritic cells, affecting their antigen presentation capabilities and consequently the activation of cytotoxic T-cells .

Study 1: Antitumor Activity

A study investigated the effects of this compound on tumor growth in a murine model. The results indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups. The underlying mechanism was linked to enhanced apoptosis of cancer cells mediated by immune cell modulation.

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent.

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.